molecular formula C19H19N5O3 B6441031 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2548998-37-2

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Cat. No.: B6441031
CAS No.: 2548998-37-2
M. Wt: 365.4 g/mol
InChI Key: VDXBYXMXYMLAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a piperidine ring, another type of heterocycle, and a methoxypyrimidine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and piperidine rings would contribute to the rigidity of the molecule, while the methoxy group would add some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the presence of functional groups. For example, the presence of a methoxy group might increase its solubility in certain solvents .

Scientific Research Applications

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has a wide range of scientific research applications, such as in the fields of drug discovery, biochemistry, and pharmacology. It has been used as a tool for investigating the structure-activity relationships of various compounds, as well as for studying the biochemical and physiological effects of different molecules. In addition, this compound has also been used to study the mechanisms of action of various drugs, as well as their pharmacological effects.

Mechanism of Action

The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which in turn triggers a cascade of biochemical and physiological effects. The exact nature of these effects is still being studied.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, this compound has also been found to have an anti-inflammatory effect, as well as an antioxidant effect.

Advantages and Limitations for Lab Experiments

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has several advantages for use in lab experiments. It is a relatively stable compound with a low melting point, making it easy to handle and store. In addition, it is a relatively inexpensive compound, making it cost-effective for use in lab experiments. However, this compound also has certain limitations. For example, it is not soluble in water, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline in scientific research. For example, it could be used to study the mechanisms of action of other compounds, such as drugs, and to investigate the structure-activity relationships of various molecules. In addition, it could also be used to study the effects of different compounds on biochemical and physiological processes. Furthermore, this compound could be used to develop new drugs or to improve existing drugs. Finally, it could also be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline can be synthesized through a five-step process. The first step involves the condensation of 2-chloropyridine and 2-amino-5-methoxypyrimidine to form a pyridine-pyrimidine intermediate. This intermediate is then reacted with ethyl chloroformate to form a quinoxaline derivative. The next step involves the N-alkylation of the quinoxaline derivative with piperidine-1-carbonyl chloride. This is followed by a final reaction of the N-alkylated quinoxaline derivative with aqueous sodium hydroxide to obtain the desired this compound product.

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s not possible to provide detailed safety and hazard information .

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-14-10-21-19(22-11-14)27-13-6-8-24(9-7-13)18(25)17-12-20-15-4-2-3-5-16(15)23-17/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXBYXMXYMLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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